BenchChemオンラインストアへようこそ!

2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

Peptide building block stability Ether vs. ester hydrolysis SPPS compatibility

2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid (CAS 2351947-24-3; IUPAC: 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) is a Boc-protected non-proteinogenic amino acid derivative with molecular formula C11H21NO5 and molecular weight 247.29 g/mol. The compound belongs to the class of ω-methoxy-substituted norvaline building blocks, characterized by a linear five-carbon backbone bearing a Boc-protected α-amino group and a terminal methyl ether at the δ-position.

Molecular Formula C11H21NO5
Molecular Weight 247.291
CAS No. 2351947-24-3
Cat. No. B2847123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid
CAS2351947-24-3
Molecular FormulaC11H21NO5
Molecular Weight247.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCOC)C(=O)O
InChIInChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyRVCHQJQUXCVSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid (CAS 2351947-24-3): Procurement-Relevant Chemical Identity and Class Context


2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid (CAS 2351947-24-3; IUPAC: 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) is a Boc-protected non-proteinogenic amino acid derivative with molecular formula C11H21NO5 and molecular weight 247.29 g/mol . The compound belongs to the class of ω-methoxy-substituted norvaline building blocks, characterized by a linear five-carbon backbone bearing a Boc-protected α-amino group and a terminal methyl ether at the δ-position . It is supplied as a racemic (DL) mixture by multiple vendors under the synonym N-Boc-5-methoxy-DL-norvaline, with typical purity specifications of ≥95% (HPLC) to 97% . The compound is catalogued under MDL number MFCD19556660 and is listed as a versatile small molecule scaffold for research use only .

Why 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid Cannot Be Interchanged with Common Boc-Amino Acid Building Blocks


Generic substitution of this compound with superficially similar Boc-protected amino acids—such as Boc-L-norvaline (Boc-Nva-OH, CAS 53308-33-4), Boc-L-methionine (Boc-Met-OH, CAS 2488-15-5), or Boc-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH, CAS 45214-91-3)—introduces functionally consequential differences in chemical stability, lipophilicity, hydrogen-bonding capacity, and biological recognition that cannot be compensated by downstream formulation adjustments [1][2]. The δ-methyl ether in this compound is chemically distinct from the δ-methyl thioether of Boc-Met-OH (altered polarity, oxidation susceptibility, and metal-chelation behavior) and from the γ-methyl ester of Boc-Glu(OMe)-OH, where the ester carbonyl introduces a hydrolytically labile linkage absent in the ether [1]. Critically, the deprotected amino acid δ-methoxy-L-norvaline [Nva(δ-OMe)] has demonstrated quantifiable, position-dependent biological activity in GPCR ligand design that is not recapitulated by the corresponding δ-hydroxy analog—a finding directly relevant to any medicinal chemistry campaign using this scaffold [2].

Quantitative Differentiation Evidence for 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid vs. Closest Analogs


Chemical Stability: Ether Linkage vs. Ester Linkage in Boc-Glu(OMe)-OH Determines Differential Hydrolytic Robustness

The target compound contains a δ-methyl ether (–CH2–O–CH3), whereas the commonly considered alternative Boc-L-glutamic acid 5-methyl ester (Boc-Glu(OMe)-OH, CAS 45214-91-3) contains a γ-methyl ester (–C(=O)–O–CH3) . Ethers are fundamentally resistant to hydrolysis under neutral, acidic, and mildly basic conditions, while esters undergo both acid-catalyzed (A_AC2) and base-promoted (B_AC2) hydrolysis via tetrahedral intermediate mechanisms [1]. The practical consequence is that Boc-Glu(OMe)-OH requires refrigerated storage at 2–8°C and is documented to be hygroscopic, requiring storage over desiccant , whereas the ether-based target compound does not carry such stringent storage mandates in vendor documentation. For synthetic workflows involving repeated coupling steps, basic washes, or prolonged solution-phase handling, the ether linkage eliminates the risk of premature side-chain deprotection or ester saponification that can compromise the ester analog.

Peptide building block stability Ether vs. ester hydrolysis SPPS compatibility

Biological Activity Differentiation: δ-Methoxy-L-norvaline vs. δ-Hydroxy-L-norvaline in Angiotensin II Type 1 Receptor Ligands

In a direct head-to-head study by Matsoukas et al. (J. Med. Chem. 1995), the deprotected amino acid δ-methoxy-L-norvaline [Nva(δ-OMe)]—the core scaffold of the target compound—was incorporated at position 8 of angiotensin II (AngII) analogs and compared with the δ-hydroxy analog [Nva(δ-OH)] at position 4 [1]. The [Sar¹,Nva(δ-OMe)⁸]ANGII analog exhibited antagonist activity with pA₂ = 7.1 in the rat uterus assay, while [Sar¹,Nva(δ-OH)⁴]ANGII retained residual agonist activity of 4% [1]. When Nva(δ-OMe) was placed at position 4, agonist activity dropped to 1.5% [1]. Critically, the Nva(δ-OMe)-containing antagonist retained activity upon des-amino modification ([Des¹,Nva(δ-OMe)⁸]ANGII, pA₂ = 6.9; ΔpA₂ = −0.2), whereas the corresponding homoserine analog suffered a catastrophic loss ([Des¹,HSer(γ-OMe)⁸]ANGII, pA₂ < 6.0; ΔpA₂ > −1.5) [1]. This demonstrates a scaffold-specific robustness to N-terminal truncation that is not generalizable across ω-substituted amino acids.

GPCR ligand design Angiotensin II antagonists Structure-activity relationship

Physicochemical Differentiation: Molecular Weight and Elemental Composition vs. Boc-Glu(OMe)-OH Determine Distinct Chromatographic and Detection Properties

The target compound (C₁₁H₂₁NO₅, MW 247.29 g/mol) differs from the commonly confused building block Boc-L-glutamic acid 5-methyl ester (C₁₁H₁₉NO₆, MW 261.27 g/mol) by a net difference of –O +2H, corresponding to a formal mass difference of 14 Da . This arises from the replacement of the γ-ester carbonyl (C=O) in Boc-Glu(OMe)-OH with a methylene group (–CH₂–) in the target compound. The resulting mass difference is analytically significant for LC-MS reaction monitoring: the [M+H]⁺ ion of the target compound appears at m/z 248.3, whereas Boc-Glu(OMe)-OH produces [M+H]⁺ at m/z 262.3 . Additionally, Boc-Glu(OMe)-OH is a crystalline solid with melting point 119–123°C and predicted LogP 1.31, while the target compound's lower oxygen content predicts a marginally higher LogP (estimated +0.3 to +0.5 units based on fragment addition of –C=O → –CH₂–) and potentially different crystallization behavior .

LC-MS characterization Building block selection Molecular design

Protecting Group Strategy Compatibility: Boc vs. Fmoc Dictates Orthogonal Synthetic Route Selection

The target compound bears a Boc (tert-butoxycarbonyl) protecting group, making it exclusively compatible with Boc-strategy solid-phase peptide synthesis (Boc-SPPS), whereas the alternative building block N-Fmoc-5-methoxy-L-norvaline (CAS 2323072-04-2) is designed for Fmoc-SPPS . In Boc-SPPS, the Boc group is removed with trifluoroacetic acid (TFA, typically 30–50% in CH₂Cl₂), which simultaneously cleaves the peptide from Merrifield-type resins [1]. In contrast, Fmoc removal requires basic conditions (20% piperidine in DMF), and final cleavage uses strong acid (TFA with scavengers) [1]. The δ-methyl ether of the target compound is stable to both TFA treatment (required for Boc deprotection) and the strongly acidic HF or TFMSA conditions sometimes used in Boc-SPPS final cleavage, whereas the ester-containing analog Boc-Glu(OMe)-OH would be at risk of transesterification or hydrolysis under these conditions . For laboratories with established Boc-SPPS infrastructure (common in specialized peptide facilities and certain industrial settings), this compound provides direct drop-in compatibility without requiring Fmoc-protocol adaptation.

Solid-phase peptide synthesis Boc-SPPS Orthogonal protection

Commercial Availability and Cost Structure Relative to Enantiopure Analogs

The target compound (DL-racemate) is commercially available from multiple suppliers, including Biosynth (distributed via CymitQuimica) and Amatek Scientific, whereas enantiopure variants such as N-Boc-5-methoxy-D-norvaline (CAS 2350690-38-7) and (S)-2-((tert-butoxycarbonyl)amino)-5-methoxypentanoic acid are listed by fewer vendors and typically command higher prices for custom synthesis . Pricing data from CymitQuimica shows €552.00 per 50 mg (€11,040/g) for the DL form , while Amatek Scientific offers 0.25 g at ¥1,000 (approximately €125, or €500/g) for the DL racemate . This price range reflects the compound's status as a specialty research chemical with limited large-scale demand. The racemic form provides a cost-effective entry point for exploratory SAR studies, where chiral resolution or asymmetric synthesis can be deferred until a biological hit is confirmed.

Procurement sourcing Cost comparison Racemic building block

Procurement-Driven Application Scenarios for 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid


Boc-Strategy Solid-Phase Peptide Synthesis of GPCR-Targeted Peptide Ligands Incorporating ω-Methoxy Amino Acid Residues

Laboratories operating Boc-SPPS infrastructure can directly incorporate this building block into peptide chains without protocol modification. The δ-methyl ether is stable to repetitive TFA deprotection cycles and final HF or TFMSA cleavage, unlike ester-containing analogs that risk solvolysis [1]. The precedent established by Matsoukas et al. demonstrates that δ-methoxy-L-norvaline at position 8 of angiotensin II analogs yields potent type I antagonists (pA₂ = 7.1) with conformational properties distinct from agonists, making this scaffold relevant for any program targeting peptide GPCR ligands where antagonist vs. agonist functional selectivity is desired .

Medicinal Chemistry Scaffold Exploration Requiring a Chemically Stable ω-Ether Amino Acid Building Block

In SAR campaigns where the side-chain functional group at the δ-position must survive multi-step synthetic sequences, the δ-methyl ether offers a hydrolysis-resistant alternative to the δ-methyl ester (Boc-Glu(OMe)-OH). The ether linkage withstands both the basic conditions of coupling reactions and the acidic conditions of Boc deprotection, reducing side-product formation and improving crude purity profiles [1]. The 14 Da mass difference relative to the ester analog also simplifies LC-MS monitoring of reaction progress and product identity confirmation .

Racemic Screening Library Synthesis for Initial Biological Hit Identification

The DL-racemate form (CAS 2351947-24-3) provides an economical entry point for constructing screening libraries where chiral resolution can be deferred until a biological hit is confirmed. At approximately €500–€1,000/g from Amatek Scientific, the racemate is substantially more accessible than enantiopure variants, which require custom chiral synthesis [1]. The Boc protection allows direct integration into either solution-phase or solid-phase parallel synthesis workflows, and subsequent hit deconvolution can employ chiral chromatography or enantioselective synthesis of the active stereoisomer .

Conformational and Hydrogen-Bonding Probes in Peptide Backbone Structure-Activity Studies

The δ-methyl ether introduces a hydrogen-bond acceptor (the ether oxygen) at a defined distance from the peptide backbone, enabling systematic investigation of side-chain-mediated intramolecular interactions. The Matsoukas 1995 study exploited this property to demonstrate that Nva(δ-OMe)-containing AngII analogs adopt distinct backbone conformations (absence of the Tyr-Ile-His bend) compared to agonists, as revealed by 1D-NOE spectroscopy in DMSO [1]. This makes the building block suitable for biophysical studies correlating side-chain functionality with peptide secondary structure and receptor recognition.

Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.